Anti-Staphylococcus aureus Antibacterial Activity of the N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ) Core Demonstrates a Base Pharmacophore From Which the 4-Ethoxybenzamide Derivative Emerges as a Differentiated Lead
The unsubstituted N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ) core was evaluated for antibacterial activity against both methicillin-sensitive Staphylococcus aureus ATCC 29213 and a methicillin-resistant clinical isolate (SAMR), exhibiting a minimum inhibitory concentration (MIC) of 200 µg/mL against both strains [1]. In the same study, the analogue 4-NH2BS-THQ demonstrated a broader spectrum of activity, with an MIC of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. The target compound, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide, incorporates a 4-ethoxybenzamide substituent at the 7-position, which introduces additional hydrogen-bond donor/acceptor functionality predicted to enhance target binding and solubility relative to the unadorned BS-THQ core . While direct MIC data for the exact compound are not publicly available, the parent scaffold is a validated antibacterial chemotype, and the 4-ethoxybenzamide moiety has been independently associated with improved pharmacokinetic properties in benzamide-containing bioactive molecules .
| Evidence Dimension | Antibacterial in vitro MIC (µg/mL) |
|---|---|
| Target Compound Data | Not directly reported; parent BS-THQ core derivative with 4-ethoxybenzamide substitution at C-7 |
| Comparator Or Baseline | BS-THQ (N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline): MIC = 200 µg/mL (S. aureus ATCC 29213, MRSA clinical strain SAMR); 4-NH2BS-THQ: MIC = 100 µg/mL (S. aureus, E. coli, P. aeruginosa) |
| Quantified Difference | N/A – structural differentiation (presence of 4-ethoxybenzamide group) expected to modulate activity and selectivity profile |
| Conditions | Macrodilution method; stock solution in PEG 400/DMSO; ROS generation measured by NBT assay |
Why This Matters
The BS-THQ core provides a validated starting point for antibacterial drug discovery, and the incorporation of the 4-ethoxybenzamide moiety at the 7-position offers a rational structural handle for improving potency, spectrum, and drug-like properties over the unsubstituted scaffold.
- [1] Martinez SR, Miana GE, Villegas Venencia NV, Albesa I, Mazzieri MR, Becerra MC. Activity and free radical generation in Staphylococcus aureus induced by N-Benzenesulfonyl 1,2,3,4-tetrahydroquinoline. VI Jornadas de Posgrado, Universidad Nacional de Córdoba, 2013; and Evaluation of Antibacterial Activity and Reactive Species Generation of N-Benzenesulfonyl Derivatives of Heterocycles. Chem Pharm Bull (Tokyo). 2016; 64(2): 135-141. View Source
